Cas no 1346602-65-0 (rac Felodipine-d8)

rac Felodipine-d8 化学的及び物理的性質
名前と識別子
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- rac Felodipine-d8
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- インチ: 1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3
- InChIKey: RZTAMFZIAATZDJ-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(NC(C)=C(C(=O)OC([H])([H])[H])C1C1C=CC=C(Cl)C=1Cl)C)(=O)OC([H])([H])C([H])([H])[H]
rac Felodipine-d8 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0202062-10mg |
Felodipine-d8 |
1346602-65-0 | 10mg |
$0.0 | 2022-04-27 | ||
TRC | F232378-25mg |
rac Felodipine-d8 |
1346602-65-0 | 25mg |
$ 7600.00 | 2023-09-07 | ||
TRC | F232378-10mg |
rac Felodipine-d8 |
1346602-65-0 | 10mg |
$2738.00 | 2023-05-18 |
rac Felodipine-d8 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
rac Felodipine-d8に関する追加情報
Comprehensive Overview of rac Felodipine-d8 (CAS No. 1346602-65-0): Properties, Applications, and Research Insights
rac Felodipine-d8 (CAS No. 1346602-65-0) is a deuterium-labeled analog of the well-known calcium channel blocker Felodipine. This isotopically modified compound has gained significant attention in pharmaceutical research, particularly in drug metabolism studies and quantitative mass spectrometry applications. The "d8" designation indicates the incorporation of eight deuterium atoms, which enhances its utility as an internal standard for analytical methods.
The growing demand for stable isotope-labeled compounds like rac Felodipine-d8 reflects broader trends in precision medicine and pharmacokinetic research. Scientists frequently search for "deuterated drug standards" or "Felodipine metabolites analysis" when investigating cardiovascular drug interactions, highlighting the compound's relevance in contemporary research. Its application extends to LC-MS/MS methods, where it improves the accuracy of drug concentration measurements in biological matrices.
From a chemical perspective, rac Felodipine-d8 maintains the core structure of Felodipine while offering improved analytical performance. The deuterium substitution at specific positions (typically the ethyl groups) creates a mass shift that enables clear differentiation from the non-labeled compound in mass spectrometric detection. This property makes it invaluable for "drug quantification in plasma" studies, a common search phrase among researchers developing bioanalytical assays.
The synthesis of rac Felodipine-d8 involves sophisticated deuterium exchange reactions or building block approaches using deuterated precursors. Pharmaceutical chemists often investigate "deuterium labeling techniques" to understand the production of such reference materials. The racemic nature (rac) of this particular compound indicates it contains both enantiomers, which may be important for studies examining stereoselective metabolism.
In research applications, rac Felodipine-d8 addresses several modern challenges in drug development. With increasing interest in "personalized medicine approaches" and "therapeutic drug monitoring," this compound enables more precise measurements of Felodipine concentrations in patient samples. Its use supports investigations into "drug-drug interactions" involving calcium channel blockers, a frequent concern in polypharmacy scenarios common among elderly patients.
The stability of deuterium labeling in rac Felodipine-d8 makes it particularly valuable for long-term studies. Researchers examining "long-term drug stability" or "metabolite profiling" benefit from its resistance to hydrogen-deuterium exchange under physiological conditions. This characteristic ensures reliable performance in both in vitro and in vivo studies throughout extended experimental timelines.
Quality control aspects of rac Felodipine-d8 production attract significant scientific interest. Analytical chemists frequently search for "isotopic purity determination" methods to verify the compound's specifications. Advanced techniques like NMR spectroscopy and high-resolution mass spectrometry are typically employed to confirm the position and extent of deuteration, ensuring the material meets research-grade standards.
Emerging applications of rac Felodipine-d8 include its use in cutting-edge microdosing studies and tracer techniques. These approaches, which align with current trends toward "reducing animal testing" and "accelerated drug development," leverage the compound's detectability at extremely low concentrations. Such methodologies are transforming early-phase clinical research while minimizing patient risk.
The pharmaceutical industry's focus on "green chemistry principles" has also influenced the production of deuterated compounds like rac Felodipine-d8. Manufacturers are increasingly adopting sustainable synthesis routes that reduce heavy solvent use and energy consumption. This evolution responds to growing researcher interest in "environmentally friendly reference standards" and "sustainable pharmaceutical analysis."
Looking forward, the role of rac Felodipine-d8 is expected to expand with advancements in analytical technologies. The rise of "high-throughput screening platforms" and "automated sample preparation" systems creates new opportunities for utilizing this stable isotope-labeled standard. Its consistent performance supports the development of robust analytical workflows that can handle increasing sample volumes in clinical and research settings.
For researchers working with rac Felodipine-d8, proper storage and handling are essential to maintain its analytical performance. Best practices include protection from light and moisture, with storage at controlled temperatures. These precautions ensure the compound's stability for use in sensitive applications like "trace level detection" and "ultra-sensitive assays," which are becoming increasingly important in modern bioanalysis.
The scientific literature continues to document novel applications for rac Felodipine-d8, particularly in specialized areas such as "pharmacogenomics studies" and "drug transporter research." As understanding of interindividual variability in drug response grows, the need for precise analytical tools like this deuterated standard will only increase, solidifying its position as a valuable resource in pharmaceutical sciences.
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